

Reducing benproperine phosphate impurities in synthesis

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Compound Focus: Benproperine Phosphate

CAS No.: 3563-76-6

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Key Genotoxic Impurity in Benproperine Synthesis

A 2025 study specifically identified and controlled a genotoxic chloride intermediate in the synthesis of **Benproperine Phosphate** [1]. The table below summarizes the critical information about this impurity.

Impurity Characteristic	Description and Control Data
Identity	Chloride intermediate (structure not fully detailed in available text) [1].
Genotoxicity	Predicted Positive by (Q)SAR tools (Toxtree, Derek Nexus, Sarah Nexus). Classification: Class 3, to be controlled as a Class 2 potential genotoxic impurity [1].
Control Limit	9.5 $\mu\text{g}\cdot\text{g}^{-1}$ (calculated based on the Threshold of Toxicological Concern - TTC) [1].
Residue in API	Detected in 10 production batches; all were below the TTC control limit [1].

Analytical Method for Impurity Detection

The same study developed a validated **Gas Chromatography-Mass Spectrometry (GC-MS)** method for detecting the chloride intermediate, which can be used for routine monitoring [1].

- **Method Summary:** The method uses a DB-17MS capillary column with programmed temperature and Selective Ion Monitoring (SIM) for high sensitivity [1].
- **Validation Parameters:** The method was rigorously validated, demonstrating high precision (RSD 2.41%), good accuracy (average recovery 95%), and a wide linear range (1.054–10.54 ng·mL⁻¹, R²=0.9980) [1].

Proactive Impurity Control & Regulatory Framework

Preventing impurities requires a proactive strategy rooted in current regulatory guidelines.

- **Conduct a Risk Assessment:** Systematically evaluate your synthetic process, including starting materials, reagents, catalysts, solvents, and intermediates, for structural alerts of genotoxicity [1] [2].
- **Adhere to Regulatory Guidelines:** Follow the latest guidelines, such as the ICH M7(R1), for classifying and qualifying genotoxic impurities and setting appropriate control limits based on the TTC concept [1] [2].
- **Implement Sensitive Analytical Techniques:** Use highly sensitive and selective techniques like **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)** and **GC-MS** for reliable detection and quantification of low-level impurities, as demonstrated in the research [3] [1] [4].

Troubleshooting FAQ

Q: What should I do if my batch of Benproperine API shows chloride intermediate levels above the 9.5 µg·g⁻¹ limit?

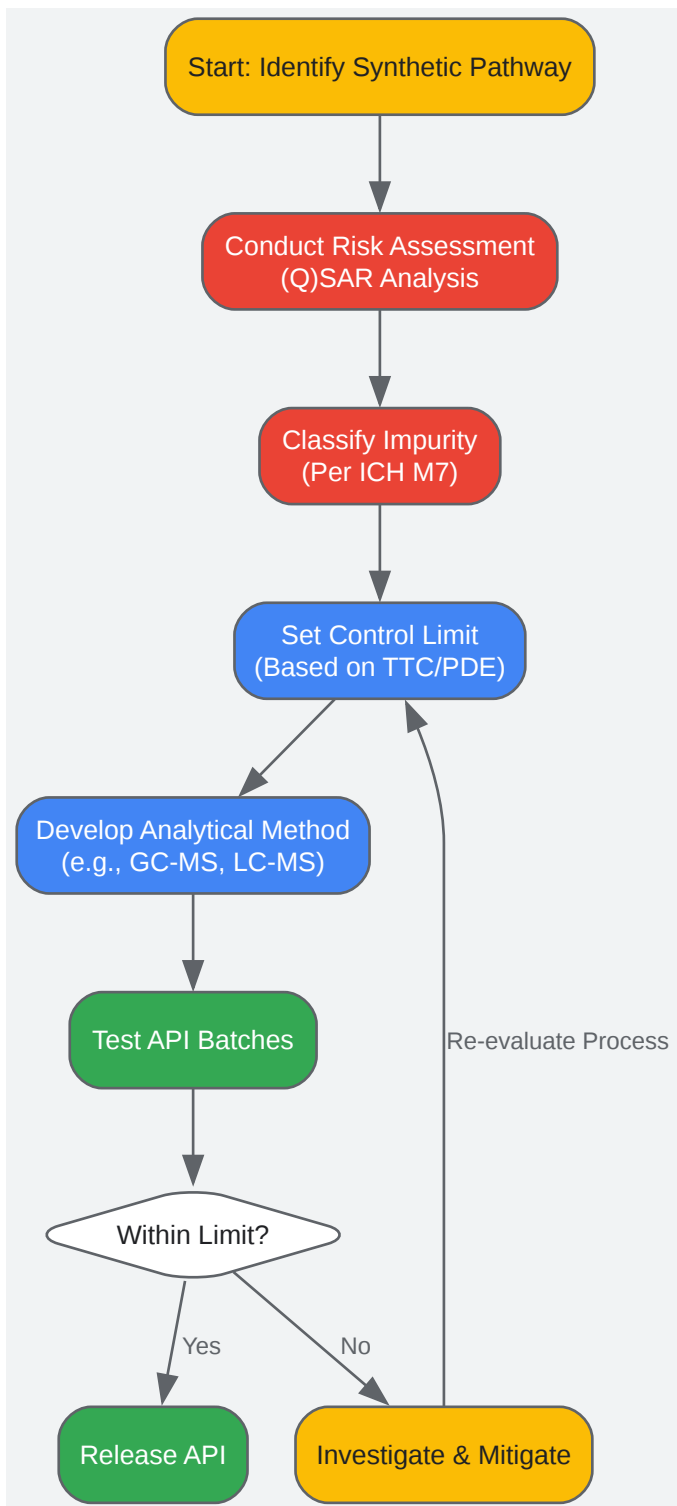
- **Investigate Synthesis Steps:** Scrutinize the reaction steps involving the chloride intermediate. Focus on optimizing reaction conditions (time, temperature, stoichiometry) to ensure complete consumption.
- **Improve Purification:** Re-evaluate and enhance your purification workflow (e.g., recrystallization, chromatography) to more effectively remove this specific impurity.
- **Verify Method Accuracy:** Ensure your analytical method is correctly validated and operated to avoid false positives or overestimation.

Q: Where can I find the latest regulatory demands for impurity control?

- **Monitor Agency Websites:** Regularly check the websites of the **U.S. FDA** and **European Medicines Agency (EMA)**, which have recently updated their guidelines on nitrosamine and genotoxic impurities [3].
- **Consult Pharmacopoeias:** Refer to the latest versions of the **European Pharmacopoeia**, which has introduced new general chapters on controlling nitrosamines in monographs [2].

Experimental Workflow for Impurity Control

The following diagram outlines a systematic workflow for controlling genotoxic impurities in your drug substance, based on the ICH M7 guideline and modern laboratory practice:



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